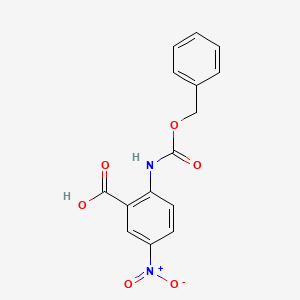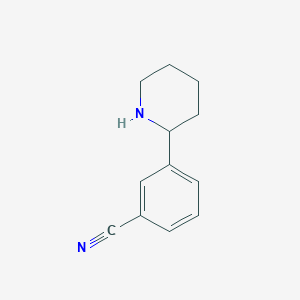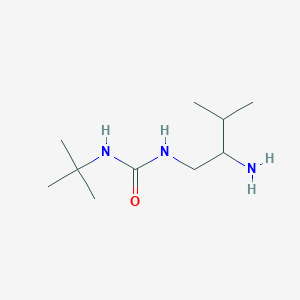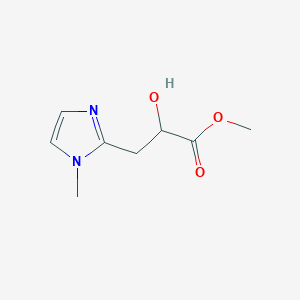
2-(((Benzyloxy)carbonyl)amino)-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((Benzyloxy)carbonyl)amino)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a nitrobenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-5-nitrobenzoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by nitration of the benzoic acid derivative. One common method involves the reaction of Nα-Cbz-aspartic acid with formaldehyde to form the intermediate (S)-2-{3-[(benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid . This intermediate can then be further reacted with various reagents to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-5-nitrobenzoic acid undergoes several types of chemical reactions, including:
Reduction: The benzyloxycarbonyl group can be removed under hydrogenation conditions to yield the free amine.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, such as nitration and Friedel-Crafts acylation.
Common Reagents and Conditions
Oxidation: Zinc or tin in dilute mineral acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration reactions.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(((Benzyloxy)carbonyl)amino)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The nitro group can undergo reduction to form an amino group, which can then participate in further reactions. These transformations enable the compound to exert its effects in various chemical and biological contexts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protective groups.
(S)-2-(Benzyloxycarbonylamino)butyric acid: Another compound with a benzyloxycarbonyl-protected amino group.
®-2-(((Benzyloxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid: A phenylacetic acid derivative with similar structural features.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-5-nitrobenzoic acid is unique due to the presence of both a benzyloxycarbonyl-protected amino group and a nitro group on the benzoic acid moiety
Eigenschaften
Molekularformel |
C15H12N2O6 |
|---|---|
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
5-nitro-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12N2O6/c18-14(19)12-8-11(17(21)22)6-7-13(12)16-15(20)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,20)(H,18,19) |
InChI-Schlüssel |
DPQLPGSFZXGKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13530787.png)





![[(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)

